molecular formula C13H22N4O2 B2691480 tert-butyl 3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate CAS No. 2137722-62-2

tert-butyl 3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate

Cat. No.: B2691480
CAS No.: 2137722-62-2
M. Wt: 266.345
InChI Key: NAXQYLAZJGKATF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines This compound is characterized by the presence of a tert-butyl ester group, an azetidine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole moiety: This can be achieved by reacting appropriate hydrazines with diketones under acidic or basic conditions.

    Introduction of the azetidine ring: The pyrazole derivative is then subjected to cyclization reactions to form the azetidine ring. This step often involves the use of strong bases or catalysts to facilitate the ring closure.

    Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the azetidine ring or the pyrazole moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Activity: Studied for its biological activity, including antimicrobial and anticancer properties.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The pyrazole moiety may play a key role in binding to enzymes or receptors, while the azetidine ring may contribute to the overall stability and bioavailability of the compound. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
  • tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate

Comparison:

Biological Activity

Tert-butyl 3-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)azetidine-1-carboxylate is a synthetic organic compound that exhibits significant biological activity, particularly in pharmacology. This compound belongs to the azetidine class and features a tert-butyl ester group, an azetidine ring, and a pyrazole moiety, which contribute to its diverse biological interactions.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl 3-(4-amino-2,5-dimethylpyrazol-3-yl)azetidine-1-carboxylate . Its molecular formula is C13H22N4O2C_{13}H_{22}N_4O_2 with a molecular weight of approximately 266.34 g/mol . The structure includes functional groups that are crucial for its biological activity, particularly the pyrazole and azetidine components.

PropertyValue
IUPAC Nametert-butyl 3-(4-amino-2,5-dimethylpyrazol-3-yl)azetidine-1-carboxylate
Molecular FormulaC13H22N4O2
Molecular Weight266.34 g/mol
CAS Number2137722-62-2

The precise mechanism of action of this compound remains partially understood. However, it is believed that the compound interacts with specific molecular targets within biological systems. The pyrazole moiety may facilitate binding to various enzymes or receptors, while the azetidine ring enhances the compound's stability and bioavailability .

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including:

Antitumor Activity:
Studies have shown that compounds similar to this compound can inhibit key cancer-related pathways such as BRAF(V600E) and EGFR. These pathways are critical in various cancers, including melanoma and breast cancer .

Anti-inflammatory Effects:
Pyrazole derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and TNF-alpha in response to lipopolysaccharide (LPS) stimulation .

Antibacterial Activity:
The compound has shown potential antibacterial effects against various pathogens, likely due to its ability to disrupt bacterial cell membranes and inhibit growth .

Case Studies

  • Antitumor Efficacy: A study evaluated the cytotoxic effects of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited higher cytotoxicity than doxorubicin when used in combination therapies, highlighting their potential as synergistic agents in cancer treatment .
  • Anti-inflammatory Activity: Another investigation assessed the anti-inflammatory properties of pyrazole derivatives in a model of endotoxin-induced inflammation. The compounds significantly reduced levels of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the azetidine or pyrazole rings can alter reactivity and bioactivity. For instance:

Modification TypeEffect on Activity
Substituent VariationChanges in binding affinity to targets
Ring Structure AlterationImpact on stability and metabolism

Properties

IUPAC Name

tert-butyl 3-(4-amino-2,5-dimethylpyrazol-3-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-8-10(14)11(16(5)15-8)9-6-17(7-9)12(18)19-13(2,3)4/h9H,6-7,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXQYLAZJGKATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)C2CN(C2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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